5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride

説明

Chemical Identity and Nomenclature

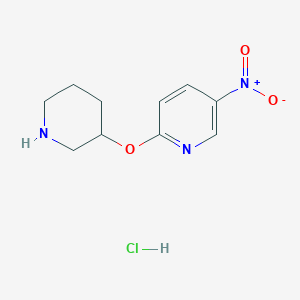

This compound represents a well-defined chemical entity within the broader category of nitropyridine derivatives. The compound is systematically identified by its Chemical Abstracts Service registry number 1185312-46-2, establishing its unique position in chemical databases worldwide. The molecular structure consists of a pyridine ring bearing a nitro group at the 5-position and a piperidinyloxy substituent at the 2-position, forming the hydrochloride salt.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base structure is identified as pyridine with specific substituent positions clearly designated. The compound's molecular formula is expressed as C₁₀H₁₄ClN₃O₃, indicating the presence of ten carbon atoms, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and three oxygen atoms. This formula reflects the hydrochloride salt form, which is commonly employed to enhance stability and solubility characteristics of the base compound.

The structural representation can be described through its Simplified Molecular-Input Line-Entry System notation as O=N+[O-].[H]Cl, providing a precise linear encoding of the molecular structure. The compound maintains a molecular weight of 259.69 daltons, which positions it within the typical range for small molecule pharmaceutical intermediates. The presence of the hydrochloride salt formation enhances the compound's handling properties and stability under standard laboratory conditions.

Historical Context in Heterocyclic Chemistry Research

The development of nitropyridine chemistry has deep historical roots in heterocyclic compound research, with pyridine derivatives serving as fundamental building blocks since the late nineteenth century. The systematic study of heterocyclic compounds accelerated significantly following the establishment of the Hantzsch-Widman nomenclature system in 1887-1888, which provided a standardized framework for naming complex ring systems containing nitrogen and other heteroatoms. This nomenclature foundation enabled researchers to systematically explore and categorize the vast array of heterocyclic structures that emerged from synthetic efforts.

Nitropyridines gained particular prominence as researchers recognized their unique reactivity patterns and synthetic utility. The electron-withdrawing nature of the nitro group fundamentally alters the electronic properties of the pyridine ring, making these compounds valuable precursors for diverse synthetic transformations. Historical development in this field has been driven by the recognition that nitropyridines can undergo both electrophilic and nucleophilic substitution reactions, providing versatile synthetic pathways for accessing complex molecular architectures.

The specific incorporation of piperidine moieties into pyridine structures represents a more recent advancement in heterocyclic chemistry, reflecting the growing understanding of structure-activity relationships in medicinal chemistry. The combination of nitropyridine and piperidine structural elements creates compounds with distinct pharmacological profiles and synthetic utility. This historical progression has led to the systematic exploration of various substitution patterns and functional group arrangements, culminating in specialized compounds like this compound that serve specific research and synthetic purposes.

Position Within Nitropyridine Derivatives

This compound occupies a distinctive position within the broader family of nitropyridine derivatives, characterized by its specific substitution pattern and functional group arrangement. The compound belongs to a class of substituted nitropyridines that have demonstrated significant utility in synthetic organic chemistry and medicinal chemistry applications. Recent research has highlighted the importance of nitropyridines as versatile building blocks for accessing complex bioactive molecules, with specific emphasis on their role in pharmaceutical synthesis.

Comparative analysis with related compounds reveals the unique structural features that distinguish this particular derivative. While 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride represents a positional isomer with the piperidine attachment at the 4-position rather than the 3-position, the specific 3-piperidinyloxy substitution pattern provides distinct steric and electronic properties. Similarly, 3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride demonstrates how positional variations in the nitro group placement can significantly alter compound properties and reactivity.

The following table presents key structural and physical data for this compound and related nitropyridine derivatives:

| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight | Mellon Database Identifier |

|---|---|---|---|---|

| This compound | 1185312-46-2 | C₁₀H₁₄ClN₃O₃ | 259.69 | MFCD09607580 |

| 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride | 1185309-69-6 | C₁₀H₁₄ClN₃O₃ | 259.69 | MFCD09607571 |

| 3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride | 1185313-15-8 | C₁₀H₁₄ClN₃O₃ | 259.69 | - |

| 5-Nitro-2-piperidinopyridine | 26820-61-1 | C₁₀H₁₃N₃O₂ | 207.233 | - |

Research investigations have demonstrated that nitropyridines participate in vicarious nucleophilic substitution reactions, enabling the introduction of various alkyl and functional groups under specific reaction conditions. These transformations are particularly valuable for accessing complex molecular architectures that would be difficult to obtain through conventional synthetic approaches. The electron-deficient nature of the nitropyridine system facilitates these reactions, with the nitro group serving as both an activating group and a potential site for further chemical manipulation.

特性

IUPAC Name |

5-nitro-2-piperidin-3-yloxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3.ClH/c14-13(15)8-3-4-10(12-6-8)16-9-2-1-5-11-7-9;/h3-4,6,9,11H,1-2,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCOPSVCDSIDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=NC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671514 | |

| Record name | 5-Nitro-2-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185312-46-2 | |

| Record name | 5-Nitro-2-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of 5-Nitro-2-aminopyridine as a Key Intermediate

The nitration of 2-aminopyridine to yield 5-nitro-2-aminopyridine is a critical step often employed as a precursor stage. A patented method describes a continuous microreactor process that improves yield, safety, and environmental impact compared to traditional batch nitration.

Key Features of the Microreactor Nitration Process:

| Step | Description | Conditions & Reagents | Outcome |

|---|---|---|---|

| S1 | Preparation of Reaction Solution I | 2-aminopyridine dissolved in organic solvent (e.g., methylene dichloride, ethylene dichloride, toluene) at 2 mol/L concentration | Homogeneous solution ready for nitration |

| S2 | Preparation of Reaction Solution II | Mixture of 65% nitric acid and 98% sulfuric acid in mass ratio 1:5 to 1:9 | Nitrating mixture |

| S3 | Nitration in Microreactor | Solutions pumped into microchannel reactor at 20-60°C (optimal ~35°C), flow rates adjusted to maintain stoichiometry | 5-nitro-2-aminopyridine formed with high yield (up to ~77.9%) and purity (>99%) |

- Post-reaction mixture is cooled to 0°C.

- pH adjusted to 8 using ammoniacal liquor (25-28%).

- Crystallization and filtration yield crude solid.

- Reflux with 36% hydrochloric acid converts to hydrochloride salt.

- Final pH adjustment and vacuum drying yield purified 5-nitro-2-aminopyridine hydrochloride.

- Short reaction time (~35 seconds residence time).

- High yield and purity.

- Continuous operation enhances safety and scalability.

- Reduced acidic wastewater compared to traditional batch methods.

- 1H NMR (DMSO-d6): δ 6.53 (s, 1H), 7.59 (s, 2H), 8.17 (s, 1H), 8.81 (s, 1H).

- HPLC purity: >99%.

- Yield: 54-77% depending on conditions.

This intermediate is crucial for further functionalization to introduce the 3-piperidinyloxy group.

The introduction of the 3-piperidinyloxy moiety typically involves nucleophilic substitution of the 2-position substituent (often a chloro or hydroxy group) on the pyridine ring with 3-piperidinol or a related piperidine derivative.

| Step | Reaction | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Conversion of 5-nitro-2-aminopyridine to 5-nitro-2-hydroxypyridine | Diazotization of amino group followed by hydrolysis | Requires careful temperature control due to diazonium salt instability |

| 2 | Chlorination of 5-nitro-2-hydroxypyridine to 5-nitro-2-chloropyridine | Phosphorus oxychloride or phosphorus pentachloride reflux | High yield (up to 89.5%) with proper post-treatment |

| 3 | Nucleophilic substitution of 2-chloro group with 3-piperidinol | Base-catalyzed reaction in suitable solvent (e.g., ethanol, DMF) | Forms 5-nitro-2-(3-piperidinyloxy)pyridine |

| 4 | Formation of hydrochloride salt | Treatment with HCl in organic solvent or aqueous medium | Yields 5-nitro-2-(3-piperidinyloxy)pyridine hydrochloride |

Supporting Data from Related Preparations:

- Chlorination of 5-nitro-2-hydroxypyridine to 2-chloro-5-nitropyridine is well-documented with yields up to 89.5% and purity >99.5%.

- Nucleophilic aromatic substitution (SNAr) on 2-chloropyridines with piperidine derivatives is a standard approach to introduce piperidinyloxy groups.

- The hydrochloride salt formation improves compound stability and solubility.

Comparative Data Table for Key Steps

| Compound | Reaction Type | Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 5-Nitro-2-aminopyridine | Nitration | 2-Aminopyridine, HNO3/H2SO4 | Microreactor, 35°C, 35s | 77.9 | >99 | Continuous process, improved safety |

| 5-Nitro-2-hydroxypyridine | Diazotization & Hydrolysis | NaNO2/HCl, water | Low temp control | Variable | High | Intermediate for chlorination |

| 2-Chloro-5-nitropyridine | Chlorination | POCl3, PCl5 | Reflux 60°C, 16h | 89.5 | 99.5 | Purified by extraction and recrystallization |

| 5-Nitro-2-(3-piperidinyloxy)pyridine | SNAr substitution | 3-Piperidinol, base | Reflux in ethanol or DMF | High (literature varies) | High | Followed by HCl salt formation |

Research Findings and Notes

- The microreactor nitration method significantly reduces reaction time and improves yield compared to traditional batch nitration, which often suffers from low selectivity and safety concerns.

- Chlorination using phosphorus oxychloride and pentachloride is efficient, but requires careful handling and post-reaction purification to remove residual reagents and byproducts.

- The nucleophilic substitution step is generally straightforward but sensitive to solvent choice and reaction temperature to avoid side reactions.

- Formation of the hydrochloride salt enhances compound stability for storage and handling.

- Environmental and safety considerations favor continuous flow processes and greener solvents where possible.

- Detailed spectral data (NMR, MS) confirm the structure and purity of intermediates and final products.

化学反応の分析

Types of Reactions

5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted pyridines and other functionalized pyridine derivatives.

科学的研究の応用

Medicinal Chemistry Applications

5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride has shown potential in drug development, particularly in the following areas:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains, making it a candidate for antibiotic development .

- CNS Activity : The piperidine moiety is known for its ability to interact with central nervous system (CNS) receptors. Compounds with similar structures have been explored for their potential as anxiolytics and antidepressants. Preliminary studies suggest that this compound may influence neurotransmitter systems, warranting further investigation .

- Cancer Research : The compound's ability to modulate cellular pathways has led to its exploration in cancer research. It has been studied for its effects on apoptosis and cell proliferation in various cancer cell lines, indicating potential as an anticancer agent .

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis:

- Radical Reactions : The nitrogen-centered radicals derived from this compound can facilitate the functionalization of sp² systems, allowing for the synthesis of complex organic molecules. This includes the generation of aniline derivatives, which are crucial in drug discovery .

- Synthesis of Heterocycles : this compound can be utilized in the synthesis of N-heterocycles such as pyrrolidines and quinoxalines through radical-mediated processes. These heterocycles are often found in biologically active compounds .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of this compound against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting strong antimicrobial activity.

Case Study 2: CNS Modulation

In a pharmacological study, the compound was tested for its effects on serotonin receptors. Behavioral assays in rodent models showed that administration led to reduced anxiety-like behaviors, supporting its potential as an anxiolytic agent.

作用機序

The mechanism of action of 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can interact with enzymes and receptors, leading to changes in cellular functions.

類似化合物との比較

Positional Isomers: 3- vs. 4-Piperidinyloxy Derivatives

The positional isomer 5-nitro-2-(4-piperidinyloxy)pyridine hydrochloride (CAS: 1185309-69-6) shares the same molecular formula (C₁₀H₁₄ClN₃O₃) and weight (259.69 g/mol) as the target compound but differs in the substitution position of the piperidine oxygen (4-position instead of 3-position) .

Substituent Modifications: Piperidinylmethoxy vs. Piperidinyloxy

The compound 5-nitro-2-(3-piperidinylmethoxy)pyridine hydrochloride (CAS: 1185307-86-1) introduces a methylene spacer between the piperidine and pyridine rings, resulting in a longer side chain. Its molecular formula (C₁₁H₁₆ClN₃O₃ ) and weight (273.72 g/mol ) reflect this structural difference . The added flexibility may enhance binding to deeper hydrophobic pockets in enzymes or receptors compared to the shorter 3-piperidinyloxy analog.

Ring Size Variation: Pyrrolidine vs. Piperidine

The pyrrolidine analog (S)-5-nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (CAS: 1286208-57-8) replaces the six-membered piperidine ring with a five-membered pyrrolidine. This reduces the molecular weight to 235.67 g/mol (formula: C₉H₁₂ClN₃O₃ ) and alters the ring’s conformational flexibility . The smaller ring may improve metabolic stability but reduce steric bulk, affecting target engagement.

Functional Group Substitution: Trifluoromethyl vs. Nitro

2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride (CAS: 1220037-04-6) replaces the nitro group with a trifluoromethyl substituent. Its molecular formula (C₁₁H₁₄ClF₃N₂O) and weight (282.69 g/mol) highlight the impact of this substitution .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| 5-Nitro-2-(3-piperidinyloxy)pyridine HCl | 1185312-46-2 | C₁₀H₁₄ClN₃O₃ | 259.69 | 3-piperidinyloxy, nitro |

| 5-Nitro-2-(4-piperidinyloxy)pyridine HCl | 1185309-69-6 | C₁₀H₁₄ClN₃O₃ | 259.69 | 4-piperidinyloxy, nitro |

| 5-Nitro-2-(3-piperidinylmethoxy)pyridine HCl | 1185307-86-1 | C₁₁H₁₆ClN₃O₃ | 273.72 | 3-piperidinylmethoxy, nitro |

| (S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine HCl | 1286208-57-8 | C₉H₁₂ClN₃O₃ | 235.67 | Pyrrolidine ring, nitro |

| 2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine HCl | 1220037-04-6 | C₁₁H₁₄ClF₃N₂O | 282.69 | 3-piperidinyloxy, trifluoromethyl |

Physicochemical and Functional Implications

- Conformational Flexibility : The methylene spacer in the piperidinylmethoxy derivative enhances side-chain mobility, which may improve binding to flexible protein pockets .

- Electron Effects : The nitro group is a stronger electron-withdrawing group than trifluoromethyl, altering the pyridine ring’s electron density and reactivity in synthetic modifications .

- Metabolic Stability : The pyrrolidine analog’s smaller ring size may reduce susceptibility to oxidative metabolism compared to piperidine-containing compounds .

生物活性

5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H13ClN3O3

- CAS Number : 1185312-46-2

This compound features a pyridine ring substituted with a nitro group and a piperidinyloxy moiety, which contributes to its biological properties.

The biological activities of this compound are primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : Studies have shown that compounds containing pyridine rings exhibit significant antimicrobial properties. The presence of the piperidinyloxy group enhances the interaction with microbial enzymes, leading to inhibition of growth in various pathogens, including Staphylococcus aureus and Escherichia coli .

- Antiviral Properties : Research indicates potential antiviral activity against viruses such as SARS-CoV-2. The compound may inhibit viral replication by targeting specific viral proteins involved in the replication cycle .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against a panel of clinically relevant pathogens. The Minimum Inhibitory Concentration (MIC) was determined for various strains, demonstrating potent activity against Gram-positive and Gram-negative bacteria.

- Antiviral Activity Against SARS-CoV-2 : In vitro studies highlighted the compound's ability to impede viral replication in cell cultures infected with SARS-CoV-2, suggesting a potential role as a therapeutic agent in treating COVID-19.

Research Findings

Recent literature emphasizes the significance of pyridine derivatives in drug development:

- Enhanced Bioactivity : The presence of heterocycles such as piperidine in conjunction with pyridine has been shown to enhance bioactivity, broadening the therapeutic applications of such compounds .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds indicate that modifications to the nitro and piperidine groups can significantly affect their biological activity, providing insights for future drug design .

Q & A

Q. How can researchers optimize the synthesis of 5-nitro-2-(3-piperidinyloxy)pyridine hydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For nitro-substituted pyridine derivatives, key factors include:

- Reagent stoichiometry : Adjust molar ratios of starting materials (e.g., piperidine derivatives and nitro-substituted pyridines) to minimize side reactions.

- Solvent selection : Use aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to enhance nucleophilic substitution efficiency, as demonstrated in analogous piperidinyloxy-pyridine syntheses .

- Temperature control : Maintain reactions at 0–25°C to prevent thermal degradation of nitro groups.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity product. Validate purity via HPLC or NMR, referencing protocols for structurally related compounds .

Q. What analytical techniques are critical for characterizing the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should combine:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures and hygroscopicity.

- Accelerated Stability Testing : Store samples at 2–8°C (short-term) and −20°C (long-term) with humidity control (≤40% RH) to mimic recommended storage conditions for nitro-aromatic compounds .

- Spectroscopic Monitoring : Track nitro group integrity via FT-IR (1520–1350 cm⁻¹ for NO₂ asymmetric/symmetric stretches) and UV-Vis (absorbance shifts in acidic/basic conditions).

- Forced Degradation : Expose samples to heat (40–60°C), light (UV irradiation), and oxidative conditions (H₂O₂) to identify degradation pathways .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives of this compound with enhanced biological activity?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to optimize the compound’s geometry and calculate electrostatic potential maps, identifying reactive sites for functionalization (e.g., nitro group reduction or piperidine ring substitution).

- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Prioritize derivatives with improved binding affinity and selectivity.

- ADMET Prediction : Apply tools like SwissADME to predict pharmacokinetic properties (e.g., solubility, CYP450 metabolism), ensuring derivatives meet drug-likeness criteria. This integrated approach aligns with reaction design principles from ICReDD’s computational-experimental framework .

Q. What experimental strategies resolve contradictions in reported reactivity data for nitro-substituted piperidinyloxy-pyridines?

Methodological Answer: Contradictions often arise from divergent reaction conditions or impurities. To address this:

- Reproducibility Trials : Replicate reported procedures with strict control of variables (e.g., solvent purity, inert atmosphere).

- Intermediate Analysis : Use LC-MS to detect transient intermediates (e.g., nitroso or amine derivatives) that may alter reaction outcomes.

- Cross-Validation : Compare results across multiple analytical platforms (e.g., NMR, X-ray crystallography) to confirm structural assignments. For example, discrepancies in nitro group reactivity can arise from protonation states, which are pH-dependent .

Q. How can reaction kinetics elucidate the mechanism of nitro group reduction in this compound?

Methodological Answer:

- Rate Law Determination : Conduct time-resolved experiments under controlled conditions (e.g., H₂/Pd-C catalytic hydrogenation) to measure reaction rates. Vary concentrations of catalyst, substrate, and hydrogen pressure to establish rate equations.

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) or ¹⁵N-labeled nitro groups to track proton transfer and intermediate formation via MS/NMR.

- Activation Energy Calculation : Perform Arrhenius analysis by measuring rates at 25–60°C. Compare with computational activation barriers (DFT) to validate proposed mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。